REACTION_CXSMILES
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[Br:1][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH2:8][Br:10]
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Name
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|
Quantity
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1.22 g
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Type
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reactant
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Smiles
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BrCC=1OC(OC1C)=O
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Name
|
|
Quantity
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1.125 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
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Details
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irradiated for 15 minutes
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Duration
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15 min
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Type
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FILTRATION
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Details
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The reaction mixture was filtered hot
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
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BrCC=1OC(OC1CBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |